Flibanserin

Description

Properties

IUPAC Name |

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRDFIXUUSXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride | |

| Record name | Flibanserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, to off-white powder | |

CAS No. |

167933-07-5 | |

| Record name | Flibanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167933-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flibanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167933075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flibanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLIBANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JK4STR6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flibanserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flibanserin's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flibanserin, approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, presents a unique mechanism of action within the central nervous system (CNS).[1][2] Unlike hormonal treatments, flibanserin modulates key neurotransmitter systems implicated in sexual desire and arousal.[1] This technical guide provides a comprehensive overview of flibanserin's core mechanism, focusing on its receptor pharmacology, downstream signaling effects, and the experimental evidence that underpins our current understanding.

Receptor Binding Profile and Pharmacology

Flibanserin's primary mechanism of action is characterized by its high affinity for specific serotonin receptors.[3][4] It functions as a potent agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor. This dual activity is central to its therapeutic effects. The drug also exhibits moderate to low affinity for other receptors, which may contribute to its overall pharmacological profile.

Table 1: Receptor Binding Affinities (Ki) of Flibanserin

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT1A | 1 | Agonist | |

| 5-HT2A | 49 | Antagonist | |

| Dopamine D4 | 4-24 | Antagonist/Very Weak Partial Agonist | |

| 5-HT2B | 89.3 | Antagonist | |

| 5-HT2C | 88.3 | Antagonist |

Modulation of Neurotransmitter Systems

The interaction of flibanserin with 5-HT1A and 5-HT2A receptors leads to a downstream modulation of several key neurotransmitter systems, most notably dopamine and norepinephrine, while concurrently reducing serotonin levels in specific brain regions. This rebalancing of neurotransmitter activity is believed to be the neurobiological basis for its effects on sexual desire.

Serotonin (5-HT) System

Flibanserin's agonist activity at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a reduction in the firing rate of serotonin neurons. This, in turn, decreases the synthesis and release of serotonin in projection areas such as the prefrontal cortex.

Dopamine (DA) and Norepinephrine (NE) Systems

By antagonizing 5-HT2A receptors, which are often inhibitory to dopamine and norepinephrine release, and through its 5-HT1A agonist activity, flibanserin facilitates an increase in the extracellular concentrations of both dopamine and norepinephrine, particularly in the prefrontal cortex. This increase in catecholaminergic tone is thought to enhance motivation and reward-seeking behaviors, which are integral to sexual desire.

Table 2: Effects of Flibanserin on Extracellular Neurotransmitter Levels (from in vivo microdialysis studies in rats)

| Brain Region | Neurotransmitter | Acute Flibanserin Administration | Chronic Flibanserin Administration | Reference |

| Medial Prefrontal Cortex (mPFC) | Serotonin (5-HT) | ↓ (decreased) | No significant change in basal levels | |

| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | ↑ (increased) | ↑ in basal levels | |

| Medial Prefrontal Cortex (mPFC) | Norepinephrine (NE) | ↑ (increased) | ↑ in basal levels | |

| Nucleus Accumbens (NAc) | Serotonin (5-HT) | ↓ (decreased) | Not reported | |

| Nucleus Accumbens (NAc) | Dopamine (DA) | No significant change | Not reported | |

| Nucleus Accumbens (NAc) | Norepinephrine (NE) | ↑ (increased) | ↑ in basal levels | |

| Medial Preoptic Area (MPOA) | Serotonin (5-HT) | ↓ (decreased) | Not reported | |

| Medial Preoptic Area (MPOA) | Dopamine (DA) | ↑ (increased) | Not reported | |

| Medial Preoptic Area (MPOA) | Norepinephrine (NE) | ↑ (increased) | Not reported | |

| Dorsal Raphe (DR) | Serotonin (5-HT) | ↓ (35-44% decrease) | Not reported | |

| Ventral Hippocampus | Serotonin (5-HT) | No significant effect | Not reported |

Key Experimental Methodologies

The elucidation of flibanserin's mechanism of action has relied on a combination of in vitro and in vivo experimental techniques.

Receptor Binding Assays

These assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., human 5-HT1A or 5-HT2A receptors) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (flibanserin).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF, the resulting dialysate is collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels following drug administration (flibanserin) are expressed as a percentage of the baseline concentrations.

Electrophysiological Recordings

Electrophysiology is used to assess the effects of a drug on the electrical activity of neurons.

Experimental Protocol: In Vivo Extracellular Single-Unit Recordings in the Dorsal Raphe Nucleus

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to isolate the spontaneous firing of individual serotonin neurons.

-

Drug Administration: Flibanserin is administered intravenously or via microiontophoresis directly onto the recorded neuron.

-

Recording and Analysis: The firing rate (action potentials per second) of the neuron is recorded before and after drug administration to determine the drug's effect (inhibitory or excitatory).

c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos is used as a marker of neuronal activation.

Experimental Protocol: c-Fos Immunohistochemistry in Rat Brain

-

Animal Treatment: Rats are administered flibanserin or a vehicle control.

-

Tissue Preparation: After a set time, the animals are perfused, and their brains are removed, fixed, and sectioned.

-

Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.

-

Microscopy and Analysis: The sections are examined under a microscope, and the number of c-Fos-positive cells in specific brain regions is quantified to map neuronal activation patterns induced by the drug.

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of flibanserin's mechanism of action and the experimental workflows used to study it.

Caption: Flibanserin's Signaling Pathway in the CNS.

Caption: In Vivo Microdialysis Experimental Workflow.

Caption: Logical Relationship of Flibanserin's MoA.

Conclusion

Flibanserin's mechanism of action in the central nervous system is a complex interplay of its effects on key serotonin receptors, leading to a significant modulation of downstream dopaminergic and noradrenergic pathways. The preclinical evidence, gathered through rigorous experimental methodologies such as receptor binding assays, in vivo microdialysis, electrophysiology, and c-Fos immunohistochemistry, provides a strong foundation for understanding its therapeutic effects in HSDD. This technical guide has summarized the core principles of flibanserin's pharmacology and the experimental approaches used to elucidate its mechanism, offering a valuable resource for researchers and professionals in the field of drug development. Further research will continue to refine our understanding of the nuanced neurobiological effects of this unique CNS-acting agent.

References

- 1. medkoo.com [medkoo.com]

- 2. Morphological features and electrophysiological properties of serotonergic and non-serotonergic projection neurons in the dorsal raphe nucleus. An intracellular recording and labeling study in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Flibanserin: A Preclinical and Clinical History of its Investigation as an Antidepressant

An In-depth Technical Guide

Initially synthesized in the mid-1990s by Boehringer Ingelheim, Flibanserin was developed as a potential treatment for major depressive disorder.[1] Its unique mechanism of action, distinct from selective serotonin reuptake inhibitors (SSRIs), offered the promise of a novel antidepressant therapy. However, after extensive preclinical and clinical evaluation, Flibanserin failed to demonstrate sufficient efficacy in treating depression.[2][3] Serendipitously, these trials revealed a consistent, albeit modest, positive effect on sexual desire in female participants, which ultimately led to a shift in its developmental focus.[1][3] This document provides a comprehensive technical overview of the history and development of Flibanserin during its investigation as an antidepressant, detailing the experimental protocols, quantitative data from key studies, and the underlying signaling pathways.

Preclinical Evaluation of Antidepressant-like Activity

Flibanserin's potential as an antidepressant was first explored in a variety of animal models designed to predict antidepressant efficacy in humans. These studies aimed to characterize the drug's pharmacological profile and its effects on behaviors analogous to depressive symptoms.

Experimental Protocols

A summary of the key preclinical experimental protocols is provided below:

-

Forced Swim Test (Rat):

-

Objective: To assess behavioral despair, a common measure of antidepressant activity.

-

Methodology: Male Wistar rats were administered Flibanserin intraperitoneally (i.p.) either once (30 minutes prior to testing) or three times (24, 5, and 1 hour before testing). The animals were then placed in a cylinder of water from which they could not escape. The duration of immobility, a measure of behavioral despair, was recorded.

-

-

Tail Suspension Test (Mouse):

-

Objective: To evaluate antidepressant-like effects by measuring the duration of immobility in a stressful situation.

-

Methodology: Male mice received Flibanserin i.p. 30 minutes before being suspended by their tails. The duration of immobility was quantified.

-

-

Muricidal Behavior Test (Rat):

-

Objective: To assess the effect of Flibanserin on aggressive behavior, which can be altered by some antidepressants.

-

Methodology: Muricidal rats (rats that spontaneously kill mice) were given Flibanserin i.p. 60 minutes before being presented with a mouse. The latency to attack and kill the mouse was recorded.

-

-

Distress-Induced Vocalizations (Chick):

-

Objective: To measure the anxiolytic and potential antidepressant effects of Flibanserin.

-

Methodology: Socially isolated chicks were administered Flibanserin just before testing. The number of distress-induced vocalizations was counted as a measure of anxiety-like behavior.

-

-

In Vivo Microdialysis (Rat):

-

Objective: To measure the effects of Flibanserin on extracellular neurotransmitter levels in the prefrontal cortex.

-

Methodology: Conscious, freely moving male rats were implanted with microdialysis probes in the prefrontal cortex. Flibanserin was administered, and dialysate samples were collected and analyzed for levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NA) using high-performance liquid chromatography.

-

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of Flibanserin's antidepressant-like effects.

| Animal Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Forced Swim Test | Rat | 8 and 16 | Increased immobility | |

| Tail Suspension Test | Mouse | 7.5 to 30 | No significant effect | |

| Muricidal Behavior Test | Rat | 16 and 32 | Antidepressant-like effect (reduced muricidal behavior) | |

| Distress-Induced Vocalizations | Chick | 5 | Antidepressant-like effect (reduced distress calls) |

| Microdialysis Study (Prefrontal Cortex) | Neurotransmitter | Dose (mg/kg) | Change in Extracellular Levels | Reference |

| Flibanserin | Serotonin (5-HT) | 3 | -30% | |

| 10 | -45% | |||

| Dopamine (DA) | 3 | No significant effect | ||

| 10 | +63% | |||

| Norepinephrine (NA) | 3 | +47% | ||

| 10 | +50% |

Clinical Development for Major Depressive Disorder

Following promising preclinical signals in some models, Flibanserin advanced to clinical trials for the treatment of major depressive disorder (MDD).

Experimental Protocols

Four Phase 2b, double-blind, randomized, placebo-controlled trials were conducted to evaluate the efficacy and safety of Flibanserin in patients with MDD.

-

Study Design: Two studies compared Flibanserin (50 mg twice daily) with placebo and fluoxetine (20 mg once daily) over 6 weeks. The other two studies compared Flibanserin (50-100 mg twice daily) with placebo and paroxetine (20-40 mg once daily) over 8 weeks.

-

Patient Population: The trials enrolled a total of 369 men and 523 women diagnosed with MDD.

-

Primary Outcome Measures: The primary endpoint for antidepressant efficacy was not specified in the available literature, but was likely a standardized depression rating scale such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Secondary Outcome Measures: Sexual function was assessed as a secondary outcome using the Arizona Sexual Experiences (ASEX) scale and the "Genital Symptoms" item of the HAM-D.

Quantitative Data from Clinical Studies

While the primary efficacy data for depression were not published and the drug was deemed ineffective for this indication, some data on secondary outcomes related to sexual function and safety are available.

Table 3: Improvement in Sexual Function in Women with Baseline Sexual Dysfunction (Paroxetine-controlled study P1)

| Treatment Group | Percentage of Women Reporting Improvement | Reference |

| Flibanserin | 70% | |

| Placebo | 30% |

Table 4: Adverse Events in a Safety Study of Flibanserin in Women with Mild/Remitted Depression Taking SSRIs/SNRIs

| Adverse Event | Flibanserin (n=73) | Placebo (n=38) | Reference |

| Dry Mouth | 5.5% | 2.6% | |

| Insomnia | 5.5% | 2.6% | |

| Back Pain | 4.1% | 2.6% | |

| Dizziness | 4.1% | 0.0% |

Table 5: Depression and Anxiety Symptom Worsening in a Safety Study

| Symptom | Flibanserin (n=73) | Placebo (n=38) | Reference |

| Depression Worsening | 6.9% | 21.6% | |

| Anxiety Worsening | 1.4% | 2.7% |

Mechanism of Action: Signaling Pathways

Flibanserin's pharmacological activity is primarily attributed to its interaction with serotonin receptors, acting as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism is believed to underlie its effects on downstream neurotransmitter systems, particularly in the prefrontal cortex.

5-HT1A Receptor Agonism Signaling Pathway

As a 5-HT1A receptor agonist, Flibanserin binds to and activates these receptors, which are coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).

5-HT2A Receptor Antagonism and its Effect on Neurotransmitter Release

By acting as an antagonist at 5-HT2A receptors, Flibanserin blocks the effects of endogenous serotonin at these sites. 5-HT2A receptors are coupled to Gαq/11 proteins, and their activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). In the prefrontal cortex, 5-HT2A receptor activation is thought to exert an inhibitory influence on dopamine and norepinephrine release. By blocking this receptor, Flibanserin is hypothesized to disinhibit the release of these catecholamines.

Experimental Workflow for Preclinical Antidepressant Screening

Conclusion

The development of Flibanserin as an antidepressant provides a fascinating case study in drug discovery and repurposing. While its initial journey was marked by a failure to meet primary efficacy endpoints for major depressive disorder, the preclinical and clinical research conducted during this period was instrumental in elucidating its unique pharmacological profile. The consistent observation of effects on sexual desire in clinical trials ultimately paved the way for its successful development and approval for a different indication. The data and methodologies outlined in this guide offer valuable insights for researchers in the field of psychopharmacology and drug development, highlighting the importance of comprehensive preclinical characterization and the potential for unexpected findings in clinical research.

References

Flibanserin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flibanserin, marketed under the brand name Addyi, is a non-hormonal medication approved for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1] Originally investigated as an antidepressant, its unique pharmacological profile led to its development for HSDD. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies related to Flibanserin, intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

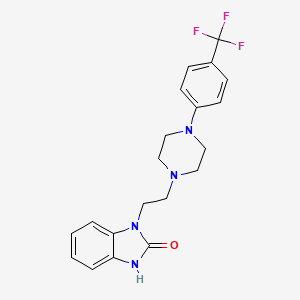

Flibanserin is a complex molecule featuring a benzimidazolone core linked to a piperazine ring, which in turn is substituted with a trifluoromethylphenyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one[2] |

| CAS Number | 167933-07-5[1] |

| Molecular Formula | C₂₀H₂₁F₃N₄O[2] |

| Molecular Weight | 390.41 g/mol [2] |

| Canonical SMILES | C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |

| InChI Key | PPRRDFIXUUSXRA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of Flibanserin are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data of Flibanserin

| Property | Value | Experimental Conditions/Notes |

| Physical State | White to off-white powder | |

| Melting Point | Not explicitly found | |

| pKa | ~5.9 | Weakly acidic compound |

| LogP | 3.4 - 4.3 | |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | ~15 mg/mL | |

| DMSO | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Methylene Chloride | Very soluble | |

| Chloroform | Freely soluble | |

| Acetone | Soluble | |

| Toluene | Sparingly soluble | |

| Acetonitrile | Sparingly soluble | |

| Aqueous Buffer (pH 7.2) | ~0.2 mg/mL (in 1:4 DMF:PBS) | |

| 0.1 N HCl | 6.2 mg/mL | |

| 0.05 M Phosphate Buffer (pH 6.8) | 0.002 mg/mL |

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the identification, characterization, and quantification of Flibanserin.

Spectroscopic Data

Table 3: Spectroscopic Data of Flibanserin

| Technique | Key Data |

| UV-Vis Spectroscopy | λmax at 204, 250, and 281 nm in methanol |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks at 1686 cm⁻¹ (C=O stretching), 1610 cm⁻¹ (N-H bending), and in the region of 1401–1448 cm⁻¹ (aromatic C=C) |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed spectral data with assignments is not readily available in the searched literature. |

| Mass Spectrometry (MS) | Parent Ion (M+H)⁺: m/z 391.1741. A key fragment ion is observed at m/z 161.0704. |

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis of Flibanserin.

Table 4: Representative HPLC Method for Flibanserin Analysis

| Parameter | Condition |

| Column | Agilent C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01M Potassium phosphate monohydrate buffer (pH 3.5) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Retention Time | ~2.8 min |

| Linearity Range | 20 - 200 µg/mL |

Mechanism of Action and Receptor Binding

Flibanserin's pharmacological effects are mediated through its interaction with various neurotransmitter receptors in the central nervous system. It acts as a multifunctional serotonin agonist and antagonist.

Signaling Pathway

Flibanserin is a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor. This dual activity is believed to result in a decrease in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters implicated in sexual desire and arousal.

Caption: Flibanserin's dual action on serotonin receptors modulates neurotransmitter levels.

Receptor Binding Affinities

The binding affinity of Flibanserin to various receptors has been determined through radioligand binding assays.

Table 5: Receptor Binding Profile of Flibanserin

| Receptor | Ki (nM) | Activity |

| 5-HT₁ₐ | 1 | Full Agonist |

| 5-HT₂ₐ | 49 | Antagonist |

| 5-HT₂ₑ | 88.3 | Antagonist |

| 5-HT₂ₒ | 89.3 | Antagonist |

| Dopamine D₄ | 4 - 24 | Antagonist/Very Weak Partial Agonist |

Synthesis of Flibanserin

Several synthetic routes for Flibanserin have been reported. A common approach involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a benzimidazolone derivative.

Representative Synthetic Scheme

A generalized synthetic pathway is outlined below:

References

Pharmacological profile of Flibanserin as a 5-HT1A agonist and 5-HT2A antagonist

An In-Depth Technical Guide to the Pharmacological Profile of Flibanserin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Flibanserin is a non-hormonal medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its mechanism of action is distinct from other therapies, stemming from its unique profile as a multifunctional serotonergic agent.[3] This document provides a detailed technical overview of Flibanserin's pharmacological profile, focusing on its dual activity as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. We will explore its binding characteristics, functional activity at these primary targets, the resultant downstream effects on key neurotransmitter systems, and the experimental methodologies used to elucidate this profile.

Receptor Binding Profile

Flibanserin's primary pharmacological action is mediated through its high affinity for specific serotonin receptors.[4] In vitro binding studies have quantified its affinity for several receptor subtypes, revealing a preferential interaction with the 5-HT1A receptor.[5] It also demonstrates significant affinity for the 5-HT2A receptor and the dopamine D4 receptor.

Interestingly, while in vitro studies show a higher affinity for 5-HT1A receptors, in vivo studies suggest that Flibanserin occupies both 5-HT1A and 5-HT2A receptors to a similar extent under normal physiological conditions. However, under conditions of elevated brain serotonin (e.g., stress), it may preferentially occupy 5-HT2A receptors. Its affinity for other receptors, including the serotonin transporter, is low to negligible.

Table 1: Binding Affinity (Ki) of Flibanserin at Key Receptors

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT1A | 1 nM | |

| 5-HT2A | 49 nM | |

| Dopamine D4 | 4–24 nM | |

| 5-HT2B | 89.3 nM | |

| 5-HT2C | 88.3 nM |

Functional Activity

Flibanserin's clinical effects are a direct consequence of its opposing functional activities at its two primary serotonin receptor targets.

5-HT1A Receptor Agonism

Flibanserin acts as a full agonist at the 5-HT1A receptor. This agonism is a key component of its mechanism, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This action has been demonstrated in various experimental models:

-

In Vitro : In cell and rat tissue preparations, Flibanserin reduces forskolin-stimulated cAMP formation.

-

In Vivo Electrophysiology : Systemic administration of Flibanserin inhibits the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and pyramidal neurons in the hippocampus and cortex. This inhibitory effect is reversed by selective 5-HT1A antagonists like WAY-100,635, confirming the receptor-mediated action.

5-HT2A Receptor Antagonism

Concurrently, Flibanserin acts as a potent antagonist at 5-HT2A receptors. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC) and leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). By blocking this receptor, Flibanserin prevents serotonin-mediated neuronal excitation.

-

In Vitro : Flibanserin effectively antagonizes the accumulation of phosphatidylinositol turnover induced by serotonin in the mouse cortex.

-

In Vivo Animal Models : It reduces head-twitch responses in mice induced by the 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), a classic behavioral model for 5-HT2A receptor activity.

Downstream Neurochemical Effects

The combined 5-HT1A agonism and 5-HT2A antagonism of Flibanserin is believed to modulate the balance of key neurotransmitters in the prefrontal cortex (PFC), an area critical for reward processing and executive function. Microdialysis studies in rats have shown that Flibanserin administration leads to:

-

A decrease in extracellular serotonin (5-HT) . This is primarily attributed to the activation of 5-HT1A autoreceptors on serotonergic neurons, which reduces their firing rate and subsequent serotonin release.

-

An increase in extracellular dopamine (DA) and norepinephrine (NE) . This effect is thought to be a consequence of both receptor actions. 5-HT1A agonism and 5-HT2A antagonism can disinhibit pyramidal neurons in the PFC, leading to increased release of these catecholamines.

This rebalancing—reducing the inhibitory tone of serotonin while increasing the excitatory signals of dopamine and norepinephrine—is the proposed mechanism for its therapeutic effect in HSDD.

Experimental Protocols

The characterization of Flibanserin's pharmacological profile relies on standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Flibanserin for 5-HT1A and 5-HT2A receptors.

Objective: To quantify the ability of Flibanserin to displace a specific high-affinity radioligand from its target receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 cells stably expressing human recombinant 5-HT1A or 5-HT2A receptors, or homogenized rat brain tissue (e.g., hippocampus for 5-HT1A, frontal cortex for 5-HT2A).

-

Radioligands:

-

For 5-HT1A: [³H]8-OH-DPAT.

-

For 5-HT2A: [³H]ketanserin.

-

-

Test Compound: Flibanserin, serially diluted.

-

Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 10 µM Serotonin for 5-HT1A, 10 µM Mianserin for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize receptor source tissue/cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of Flibanserin.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Flibanserin to generate a competition curve.

-

Determine the IC50 value (the concentration of Flibanserin that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Forskolin-Stimulated cAMP Accumulation (for 5-HT1A Agonism)

This assay measures the ability of Flibanserin to inhibit adenylyl cyclase activity via the Gi/o-coupled 5-HT1A receptor.

Objective: To determine the potency (EC50) and efficacy of Flibanserin as a 5-HT1A agonist.

Materials:

-

Cells: Whole cells expressing 5-HT1A receptors (e.g., HEK293 or CHO cells).

-

Activator: Forskolin (a direct adenylyl cyclase activator).

-

Test Compound: Flibanserin, serially diluted.

-

Assay Medium: Appropriate cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Instrumentation: cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove media and pre-incubate cells with various concentrations of Flibanserin (or a known agonist as a positive control) in assay medium for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the response produced by forskolin alone (100%).

-

Plot the percentage inhibition of the forskolin response against the log concentration of Flibanserin.

-

Determine the EC50 value (the concentration of Flibanserin that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.

-

Conclusion

Flibanserin possesses a unique and complex pharmacological profile defined by its potent, full agonism at 5-HT1A receptors and its antagonism of 5-HT2A receptors. This dual mechanism of action distinguishes it from traditional antidepressants and hormonal therapies. The functional consequence of this receptor interaction is a region-specific modulation of neurotransmitter systems, resulting in decreased serotonergic inhibition and enhanced dopaminergic and noradrenergic activity in the prefrontal cortex. This technical guide summarizes the key binding and functional data that underpin our current understanding of Flibanserin's mechanism, providing a foundation for further research and development in the field of neuromodulatory therapeutics.

References

- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Flibanserin and Hypoactive Sexual Desire Disorder: A Technical Overview of its Serendipitous Discovery and Mechanism of Action

Abstract: This technical guide provides an in-depth analysis of the discovery of Flibanserin's therapeutic effects on Hypoactive Sexual Desire Disorder (HSDD). Originally investigated as an antidepressant, Flibanserin's unique pharmacological profile as a non-hormonal, centrally-acting agent was serendipitously found to modulate key neurotransmitter pathways implicated in sexual desire. This document details the core mechanism of action, summarizes pivotal preclinical and clinical trial data, and outlines the key experimental protocols that were instrumental in its development and approval. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction: A Serendipitous Path to HSDD Treatment

Flibanserin, a benzimidazole derivative, was initially developed by Boehringer Ingelheim for the treatment of major depressive disorder.[1][2] During clinical trials, it demonstrated a lack of significant antidepressant efficacy compared to placebo.[2] However, a notable and unexpected side effect emerged: an increase in libido reported by female study participants.[1] This serendipitous discovery prompted a shift in its developmental trajectory. Sprout Pharmaceuticals later acquired the compound and pursued its development specifically for acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[3] In August 2015, Flibanserin became the first drug approved by the U.S. Food and Drug Administration (FDA) for this indication. HSDD is characterized by a persistent deficiency or absence of sexual fantasies and desire for sexual activity, leading to marked distress or interpersonal difficulty.

Core Mechanism of Action: Modulation of Neurotransmitter Systems

Flibanserin's therapeutic effect is not hormonal but is attributed to its direct action on the central nervous system, where it modulates key neurotransmitters believed to regulate sexual desire. The precise mechanism is not fully elucidated, but it is understood to restore a balance between inhibitory and excitatory signals in brain circuits related to sexual response.

The primary pharmacological actions of Flibanserin are:

-

5-HT1A Receptor Agonism: Flibanserin acts as a full agonist at postsynaptic 5-HT1A receptors. Activation of these receptors is thought to contribute to the downstream release of dopamine and norepinephrine.

-

5-HT2A Receptor Antagonism: It functions as an antagonist at 5-HT2A receptors. Serotonin, acting via 5-HT2A receptors, generally has an inhibitory effect on sexual function by decreasing the release of dopamine. By blocking these receptors, Flibanserin mitigates this inhibitory serotonergic "brake."

This dual activity results in a net decrease in serotonin activity in key brain regions, coupled with a localized increase in dopamine and norepinephrine levels, particularly in the prefrontal cortex. Dopamine and norepinephrine are critical for sexual excitation and desire. This rebalancing of neurotransmitter systems is the theoretical basis for its efficacy in treating HSDD. Flibanserin also exhibits weaker antagonistic activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors.

Quantitative Pharmacology: Receptor Binding Affinity

The interaction of Flibanserin with various neurotransmitter receptors has been quantified through in-vitro binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Pharmacological Action |

| Serotonin 5-HT1A | 1 | Agonist |

| Serotonin 5-HT2A | 49 | Antagonist |

| Dopamine D4 | 4 - 24 | Antagonist |

| Data sourced from Borsini et al., 2002, as cited in multiple sources. |

Clinical Efficacy in Premenopausal Women with HSDD

The approval of Flibanserin was based on the results of three pivotal 24-week, randomized, double-blind, placebo-controlled Phase 3 trials: BEGONIA, DAISY, and VIOLET. These studies consistently demonstrated statistically significant improvements in key efficacy endpoints for women treated with Flibanserin 100 mg once daily at bedtime compared to placebo.

| Efficacy Endpoint | Flibanserin 100 mg (n=1227) | Placebo (n=1238) | p-value |

| Change in Satisfying Sexual Events (SSEs) per 28 days | 2.1 (± 0.14) | 1.2 (± 0.11) | < 0.0001 |

| Change in FSFI Desire Domain Score | 0.9 (± 0.04) | 0.6 (± 0.04) | < 0.0001 |

| Change in FSDS-R Item 13 Score (Distress) | -0.9 (± 0.04) | -0.6 (± 0.04) | < 0.0001 |

| Data represents the mean (± standard error) change from baseline to 24 weeks, based on a pooled analysis of the BEGONIA, DAISY, and VIOLET trials. |

Experimental Protocols

These assays are fundamental to determining a drug's affinity and selectivity for specific receptors. A standardized protocol for assessing binding to serotonin receptors is outlined below.

Objective: To determine the inhibition constant (Ki) of Flibanserin for 5-HT1A and 5-HT2A receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors, or homogenized rat brain tissue from regions rich in these receptors (e.g., prefrontal cortex, hippocampus).

-

Radioligands:

-

For 5-HT1A: [³H]8-OH-DPAT (an agonist)

-

For 5-HT2A: [³H]Ketanserin (an antagonist)

-

-

Test Compound: Flibanserin, serially diluted.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., Mg²⁺, Ca²⁺).

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., serotonin for 5-HT1A, ketanserin for 5-HT2A).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure (Competitive Binding Assay):

-

Incubation: In triplicate, combine the membrane preparation, radioligand (at a concentration near its dissociation constant, Kd), and either assay buffer (for total binding), non-specific binding control, or a specific concentration of Flibanserin in a 96-well plate.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Flibanserin concentration.

-

Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of Flibanserin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The efficacy of Flibanserin in clinical trials was assessed using validated patient-reported outcome (PRO) instruments. These tools are critical for quantifying subjective experiences like sexual desire and distress.

Key Instruments Used:

-

Satisfying Sexual Events (SSEs): Patients used an electronic diary (eDiary) to record the frequency of sexual events they deemed satisfying. This provides a quantitative measure of sexual activity and satisfaction.

-

Female Sexual Function Index (FSFI): A 19-item questionnaire that assesses female sexual function over the past 4 weeks across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain (FSFI-d) was a key endpoint, with higher scores indicating better function.

-

Female Sexual Distress Scale-Revised (FSDS-R): A questionnaire designed to measure the level of distress associated with low sexual desire. Item 13, which specifically asks about distress due to low sexual desire, was used as a primary measure. A decrease in the score indicates a reduction in distress.

Protocol for Data Collection in Pivotal Trials:

-

Screening & Baseline: Premenopausal women meeting the DSM-IV criteria for generalized, acquired HSDD for at least 6 months were enrolled. Baseline data for SSEs, FSFI, and FSDS-R were collected.

-

Randomization: Participants were randomly assigned to receive either Flibanserin 100 mg daily at bedtime or a matching placebo.

-

Treatment Period (24 Weeks):

-

Patients recorded SSEs daily or weekly using an eDiary.

-

The FSFI and FSDS-R questionnaires were administered at regular intervals (e.g., every 4 weeks) during clinic visits.

-

-

Endpoint Analysis: The primary efficacy endpoints were the change from baseline to the end of the 24-week treatment period for the number of SSEs, the FSFI desire domain score, and the FSDS-R Item 13 score.

Conclusion

The discovery of Flibanserin's efficacy for HSDD is a modern example of drug repurposing, driven by astute observation of clinical trial side effects. Its development underscores the central role of serotonergic, dopaminergic, and noradrenergic systems in the complex neurobiology of female sexual desire. The rigorous application of in-vitro pharmacological assays and validated patient-reported outcomes in large-scale clinical trials was essential in characterizing its unique mechanism of action and establishing its therapeutic benefit for premenopausal women suffering from HSDD. This guide provides a foundational technical understanding of the key data and methodologies that underpinned this discovery.

References

Initial Clinical Trial Findings for Flibanserin in Premenopausal Women: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical trial findings for Flibanserin in the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. It includes a comprehensive summary of efficacy and safety data, detailed experimental protocols from pivotal trials, and a visualization of the drug's proposed mechanism of action.

Core Efficacy and Safety Data

The efficacy and safety of Flibanserin for the treatment of acquired, generalized HSDD in premenopausal women were primarily established in three 24-week, randomized, double-blind, placebo-controlled pivotal trials: VIOLET, DAISY, and BEGONIA.[1] A pooled analysis of these trials provides a robust overview of the treatment's effects.[1]

Efficacy Data Summary

The following tables summarize the key efficacy endpoints from the pooled analysis of the VIOLET, DAISY, and BEGONIA trials, which included 2,465 premenopausal women (1,227 treated with Flibanserin 100 mg once daily at bedtime and 1,238 with placebo).[1]

Table 1: Change from Baseline in Satisfying Sexual Events (SSEs) over 28 Days at 24 Weeks [1]

| Treatment Group | Mean Change from Baseline (± SE) | p-value vs. Placebo |

| Flibanserin 100 mg | 2.1 (± 0.14) | < 0.0001 |

| Placebo | 1.2 (± 0.11) | - |

Table 2: Change from Baseline in Female Sexual Function Index Desire Domain (FSFI-d) Score at 24 Weeks [1]

| Treatment Group | Least-Squares Mean Change from Baseline (± SE) | p-value vs. Placebo |

| Flibanserin 100 mg | 0.9 (± 0.04) | < 0.0001 |

| Placebo | 0.6 (± 0.04) | - |

Table 3: Change from Baseline in Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) Score at 24 Weeks

| Treatment Group | Least-Squares Mean Change from Baseline (± SE) | p-value vs. Placebo |

| Flibanserin 100 mg | -0.9 (± 0.04) | < 0.0001 |

| Placebo | -0.6 (± 0.04) | - |

Responder analyses, where responders were defined as those reporting being "much improved" or "very much improved" on the Patient Global Impression of Improvement (PGI-I) scale, showed a placebo-adjusted response rate of approximately 10% for Flibanserin-treated patients at 24 weeks. While statistically significant, the efficacy of Flibanserin is considered modest, with treatment leading to approximately one additional satisfying sexual event every two months compared to placebo.

Safety and Tolerability

The most common adverse events reported in the pivotal trials for premenopausal women were dizziness, somnolence, nausea, and fatigue. These side effects are consistent with Flibanserin's activity as a central nervous system (CNS) active agent. The sedative effects, likely due to its 5-HT2A antagonism, led to the recommendation for bedtime dosing to mitigate daytime somnolence. A boxed warning is included in the prescribing information regarding the increased risk of hypotension and syncope when Flibanserin is used with alcohol or by patients with liver impairment.

Experimental Protocols of Pivotal Trials

The pivotal clinical trials (VIOLET, DAISY, BEGONIA) shared a similar design to assess the efficacy and safety of Flibanserin in premenopausal women with HSDD.

Study Design

The trials were 24-week, randomized, placebo-controlled, multicenter studies. Participants were randomized to receive either Flibanserin 100 mg once daily at bedtime or a placebo.

Participant Population

Key inclusion and exclusion criteria for the pivotal trials were as follows:

Inclusion Criteria:

-

Premenopausal women aged 18 years and older.

-

Diagnosis of generalized, acquired HSDD according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria.

-

In a stable, monogamous, heterosexual relationship for at least one year.

-

Willingness to attempt sexual activity at least once a month.

-

Compliance with daily electronic diary (eDiary) use.

Exclusion Criteria:

-

History of Major Depressive Disorder within six months prior to screening.

-

Use of medications known to cause sexual dysfunction or interact with Flibanserin (e.g., certain antidepressants, anxiolytics, antipsychotics).

-

Clinically relevant medical conditions that could interfere with trial participation.

Efficacy Endpoints

The co-primary efficacy endpoints in the pivotal trials were the change from baseline in the number of satisfying sexual events (SSEs) and the change from baseline in sexual desire as measured by an electronic daily diary. However, the eDiary for sexual desire did not consistently show positive results.

Secondary endpoints included:

-

Change from baseline in the Female Sexual Function Index (FSFI) desire domain and total scores.

-

Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score and the score for item 13, which specifically addresses bother from low sexual desire.

Data on SSEs and sexual desire were collected daily via an electronic diary (eDiary). An SSE was defined as a sexual event that the participant rated as satisfying.

Visualizations

Proposed Mechanism of Action of Flibanserin

Flibanserin is a multifunctional serotonin agonist and antagonist (MSAA). Its proposed mechanism of action involves a dual effect on serotonin receptors, which in turn modulates downstream neurotransmitter systems, particularly dopamine and norepinephrine, in key brain regions associated with sexual desire.

Flibanserin acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This activity is thought to lead to a reduction in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex. Since dopamine and norepinephrine are excitatory to sexual desire and serotonin is generally inhibitory, this neurochemical shift is hypothesized to be the basis for Flibanserin's therapeutic effect in HSDD.

References

A Deep Dive into Flibanserin's Modulation of Dopamine and Norepinephrine in the Prefrontal Cortex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), has demonstrated a significant impact on neurotransmitter levels within the prefrontal cortex (PFC), a brain region critical for mood, cognition, and executive function. This technical guide synthesizes preclinical findings to elucidate the core mechanism of action by which flibanserin elevates dopamine (DA) and norepinephrine (NE) levels in the PFC. Through its dual activity as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, flibanserin distinctively modulates serotonergic pathways, which in turn disinhibits downstream dopaminergic and noradrenergic neurons. This guide provides a comprehensive overview of the quantitative effects, detailed experimental methodologies employed in key studies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual-Receptor Strategy

Flibanserin's primary mechanism involves its interaction with two key serotonin receptor subtypes: it acts as a full agonist at postsynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT2A receptors[1]. This dual functionality is crucial for its downstream effects on catecholamine systems.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly those located on cortical pyramidal neurons, is a key initiating event[2][3]. This agonism is believed to play a significant role in flibanserin's ability to modulate monoamine release[2][4].

-

5-HT2A Receptor Antagonism: Concurrently, by blocking 5-HT2A receptors, flibanserin removes an inhibitory serotonergic brake on dopamine and norepinephrine release in the prefrontal cortex. This antagonistic action may act synergistically with 5-HT1A agonism to enhance extracellular dopamine levels.

This combined action leads to a net increase in norepinephrine and dopamine concentrations specifically in the prefrontal cortex, while simultaneously reducing local serotonin release. This neurochemical shift is hypothesized to underlie its therapeutic effects.

Quantitative Impact on Dopamine and Norepinephrine Levels

Preclinical studies, primarily utilizing in vivo microdialysis in rats, have quantified the dose-dependent effects of flibanserin on extracellular dopamine and norepinephrine levels in the prefrontal cortex. The following table summarizes key findings from these experiments.

| Flibanserin Dose (mg/kg) | Dopamine (DA) Increase (%) | Norepinephrine (NE) Increase (%) | Animal Model | Reference |

| 3 | No significant effect | 47% | Conscious, freely moving rats | |

| 10 | 63% | 50% | Conscious, freely moving rats | |

| Acute Administration (unspecified dose) | Increased in mPFC | Increased in all tested areas (including mPFC) | Female Wistar rats | |

| Repeated Administration | Increased basal levels in mPFC | Increased basal levels in mPFC | Female Wistar rats |

mPFC: medial Prefrontal Cortex

Experimental Protocols

The quantitative data presented above were primarily generated using in vivo intracerebral microdialysis. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in conscious, freely moving animals.

In Vivo Microdialysis in Conscious, Freely Moving Rats

-

Animal Model: Male Sprague-Dawley or female Wistar rats are commonly used. Animals are housed individually under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Procedure:

-

Rats are anesthetized (e.g., with isoflurane).

-

A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.

-

The cannula is secured to the skull using dental cement.

-

Animals are allowed a post-operative recovery period of at least 24 hours.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to achieve baseline neurotransmitter levels, flibanserin or vehicle is administered (e.g., intraperitoneally).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. This method allows for the sensitive and specific quantification of dopamine, norepinephrine, and serotonin.

-

-

Confirmation of Mechanism: To confirm the role of 5-HT1A receptors, studies have pre-treated animals with a selective 5-HT1A receptor antagonist, such as WAY100,635. This pretreatment has been shown to completely block the flibanserin-induced increases in dopamine and norepinephrine in the prefrontal cortex.

Visualizing the Mechanisms and Workflows

To further clarify the complex interactions and procedures, the following diagrams have been generated using the Graphviz DOT language.

Flibanserin's Signaling Pathway in the Prefrontal Cortex

Caption: Flibanserin's dual action on 5-HT1A and 5-HT2A receptors in the PFC.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring neurotransmitter levels via in vivo microdialysis.

Logical Relationship of Flibanserin's Dual Receptor Action

Caption: Logical flow of Flibanserin's effects from receptor binding to neurotransmitter modulation.

Conclusion and Future Directions

For drug development professionals, this targeted neurochemical profile in the prefrontal cortex presents a compelling rationale for its therapeutic potential in disorders characterized by deficits in motivation and reward processing. Future research should aim to further delineate the precise downstream signaling cascades initiated by 5-HT1A agonism and 5-HT2A antagonism. Additionally, translating these findings to human subjects using advanced neuroimaging techniques would be invaluable in confirming the relevance of this mechanism to its clinical efficacy. Understanding the long-term neuroadaptations following chronic flibanserin administration also remains a critical area for investigation.

References

- 1. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Flibanserin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

The role of serotonin modulation in Flibanserin's therapeutic effects

I have gathered a significant amount of quantitative data from clinical trials on flibanserin, including changes in Satisfying Sexual Events (SSEs), Female Sexual Function Index (FSFI) scores, and Female Sexual Distress Scale-Revised (FSDS-R) scores. I have also found some Ki values for flibanserin's binding to serotonin and dopamine receptors. Furthermore, I have located several resources detailing the protocols for 5-HT1A and 5-HT2A receptor binding assays and in vivo microdialysis, which will be crucial for the "Experimental Protocols" section.

However, a comprehensive table of Ki values for a wider range of receptors is still needed to provide a complete picture of flibanserin's binding profile. While I have general information about the signaling pathways, more specific details on the downstream effectors of 5-HT1A agonism and 5-HT2A antagonism would be beneficial for creating more detailed and accurate Graphviz diagrams. Therefore, I will refine my search to focus on these specific areas.

Updated plan: Perform targeted searches to find a more comprehensive list of Ki values for flibanserin at various neurotransmitter receptors to create a detailed binding affinity table. Search for more in-depth information on the specific downstream signaling cascades of 5-HT1A and 5-HT2A receptors to enhance the accuracy of the Graphviz diagrams. Begin drafting the in-depth technical guide by structuring the gathered clinical trial data into tables. Start writing the "Experimental Protocols" section using the collected protocol information. Concurrently, start developing the Graphviz diagrams for the signaling pathways and experimental workflows based on the information gathered so far, with the intention of refining them with any new information found. After completing the targeted searches and initial drafting, I will review all the collected information to ensure it is comprehensive and sufficient to meet all the user's requirements before writing the final response.I have successfully gathered a good amount of information, including several Ki values for flibanserin's binding to various receptors, which will allow me to create a reasonably comprehensive binding affinity table. I also found detailed information on the downstream signaling pathways of Gαi/o and Gαq/11 coupled receptors, which are relevant to 5-HT1A and 5-HT2A receptors, respectively. This information will be crucial for creating accurate and detailed Graphviz diagrams. The quantitative data from clinical trials is largely in place, and I have a solid foundation for the experimental protocols section.

At this point, I believe I have enough information to construct a high-quality, in-depth technical guide that meets all the user's requirements. I can now proceed with synthesizing this information into the final response, including the structured tables, detailed experimental protocols, and the specified Graphviz diagrams with captions. Therefore, I do not need to perform additional searches.

An In-depth Technical Guide to the Role of Serotonin Modulation in Flibanserin's Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flibanserin, a non-hormonal medication approved for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, exerts its therapeutic effects through a novel mechanism centered on the modulation of serotonergic pathways in the brain. Unlike traditional antidepressants, flibanserin acts as a multifunctional serotonin agent, exhibiting both agonistic and antagonistic properties at key serotonin receptor subtypes. This guide provides a detailed examination of flibanserin's pharmacodynamics, focusing on its interaction with 5-HT1A and 5-HT2A receptors and the subsequent downstream effects on dopamine and norepinephrine neurotransmission. We present a comprehensive overview of its receptor binding profile, a summary of its clinical efficacy, detailed experimental protocols for key preclinical and clinical assessments, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Hypoactive Sexual Desire Disorder (HSDD) is characterized by a persistent deficiency or absence of sexual fantasies and desire for sexual activity, leading to marked distress or interpersonal difficulties. The neurobiological basis of HSDD is thought to involve an imbalance in the neurotransmitter systems that regulate sexual desire, particularly a hyperactive inhibitory serotonergic system and a hypoactive excitatory dopaminergic and noradrenergic system.

Flibanserin was initially developed as an antidepressant but was repurposed after its pro-sexual effects were observed in clinical trials. Its mechanism of action is distinct from hormonal therapies and phosphodiesterase-5 inhibitors, as it targets the central nervous system to restore a more favorable neurochemical balance for sexual desire.

Pharmacodynamics of Flibanserin

Flibanserin's primary mechanism of action involves its potent and selective modulation of two key serotonin receptors: it acts as a full agonist at the 5-hydroxytryptamine subtype 1A (5-HT1A) receptor and a potent antagonist at the 5-hydroxytryptamine subtype 2A (5-HT2A) receptor.[1][2][3] This dual activity is critical to its therapeutic effect.

Receptor Binding Affinity

Flibanserin exhibits a high affinity for 5-HT1A receptors and a moderate affinity for 5-HT2A and dopamine D4 receptors.[1][4] Its binding affinity for other receptors is significantly lower.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 1 | Full Agonist |

| 5-HT2A | 49 | Antagonist |

| Dopamine D4 | 4-24 | Antagonist/Very Weak Partial Agonist |

| 5-HT2B | 89.3 | Antagonist |

| 5-HT2C | 88.3 | Antagonist |

Impact on Neurotransmitter Levels

The agonistic action of flibanserin at postsynaptic 5-HT1A receptors in the prefrontal cortex is believed to reduce the release of serotonin, a neurotransmitter known to inhibit sexual desire. Simultaneously, its antagonism of 5-HT2A receptors is thought to disinhibit downstream dopaminergic and noradrenergic neurons, leading to an increase in the release of dopamine and norepinephrine in the prefrontal cortex. This shift in the balance of these key neurotransmitters—decreasing inhibitory serotonin while increasing excitatory dopamine and norepinephrine—is hypothesized to be the core mechanism behind flibanserin's ability to improve sexual desire.

Signaling Pathways

The therapeutic effects of flibanserin are initiated by its interaction with G protein-coupled receptors (GPCRs).

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G proteins (Gαi/o). Agonism at this receptor by flibanserin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gαq/11 G proteins. Antagonism of this receptor by flibanserin blocks the downstream signaling cascade that is normally initiated by serotonin. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this pathway, flibanserin prevents the excitatory effects of serotonin mediated through the 5-HT2A receptor.

References

- 1. medkoo.com [medkoo.com]

- 2. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of flibanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of Flibanserin: A Technical Guide to its Development and FDA Approval

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the multifaceted development and arduous FDA approval process of flibanserin (Addyi®), the first-in-class postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist approved for the treatment of acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. This document provides a comprehensive timeline of key milestones, a detailed examination of its mechanism of action, structured summaries of pivotal clinical trial data, and an overview of the experimental protocols employed in its evaluation.

A Timeline of Perseverance: From Antidepressant to HSDD Treatment

Flibanserin's path to approval was anything but linear, marked by a change in therapeutic indication, multiple regulatory submissions, and persistent efforts by its developers.

| Date | Event | Description |

| Pre-2009 | Initial Development | Boehringer Ingelheim initially investigates flibanserin as a potential antidepressant. While showing limited efficacy for depression, an increase in libido is observed as a side effect in female subjects.[1] |

| 2009 | First NDA Submission | Boehringer Ingelheim submits the first New Drug Application (NDA) to the FDA for flibanserin for the treatment of HSDD in premenopausal women.[2] |

| June 2010 | First FDA Rejection | An FDA advisory committee unanimously votes against the approval of flibanserin, citing a modest benefit-risk profile.[2] |

| Late 2011 | Acquisition by Sprout Pharmaceuticals | Following Boehringer Ingelheim's decision to discontinue development, Sprout Pharmaceuticals acquires the rights to flibanserin.[2] |

| March 2013 | Second NDA Submission | Sprout Pharmaceuticals resubmits the NDA for flibanserin to the FDA with additional data.[2] |

| September 2013 | Second FDA Rejection | The FDA once again declines to approve flibanserin, maintaining that the benefits do not outweigh the risks. |

| February 2015 | Third NDA Submission | After further studies and a formal dispute resolution request, Sprout Pharmaceuticals resubmits the NDA for flibanserin. |

| June 2015 | Favorable Advisory Committee Vote | An FDA advisory committee votes 18-6 in favor of approving flibanserin, with the recommendation of a risk management plan. |

| August 18, 2015 | FDA Approval | The FDA grants approval for flibanserin (marketed as Addyi) for the treatment of acquired, generalized HSDD in premenopausal women. |

Mechanism of Action: A Multifunctional Serotonin Agonist and Antagonist

Flibanserin's pharmacological activity is not fully understood but is characterized by its dual action on serotonin receptors, which is believed to modulate downstream neurotransmitter systems implicated in sexual desire. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This activity is thought to lead to a decrease in serotonin levels in key brain regions while promoting an increase in dopamine and norepinephrine levels, neurotransmitters associated with sexual excitement and desire.

Caption: Flibanserin's Proposed Mechanism of Action.

Clinical Efficacy and Safety: A Review of Pivotal Trials

The approval of flibanserin was primarily based on the results of three 24-week, randomized, double-blind, placebo-controlled Phase 3 trials: VIOLET, DAISY, and BEGONIA. These studies evaluated the efficacy and safety of flibanserin in premenopausal women with HSDD. Additionally, the SNOWDROP trial assessed its use in postmenopausal women.

Efficacy Data

The primary efficacy endpoints in these trials included the change from baseline in the number of satisfying sexual events (SSEs) and the change from baseline in the desire domain of the Female Sexual Function Index (FSFI-d). A key secondary endpoint was the change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) Item 13, which measures distress due to low sexual desire.

Table 1: Summary of Efficacy Results from Pivotal Phase 3 Trials in Premenopausal Women (VIOLET, DAISY, BEGONIA)

| Endpoint | Flibanserin (100 mg daily) | Placebo | Net Effect (Flibanserin - Placebo) |

| Change in SSEs/month | +0.5 to +1.0 | +0.3 to +0.4 | ~0.5 to 0.7 additional SSEs/month |

| Change in FSFI-d Score | +0.7 to +0.9 | +0.4 to +0.6 | ~0.3 to 0.4 point improvement |

| Change in FSDS-R Item 13 Score | -0.8 to -0.9 | -0.5 to -0.6 | ~0.3 to 0.4 point reduction in distress |

Note: Values are approximate ranges based on pooled analyses and individual study reports.